N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride
Description
N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide hydrochloride is a structurally complex small molecule characterized by a benzothiazole-dioxane fused heterocyclic core, a diethylaminoethyl side chain, and a sulfonylbenzamide group substituted with a 4-methylpiperidin moiety. The hydrochloride salt enhances solubility, a critical factor for bioavailability in pharmacological applications. This compound’s design likely targets modulation of protein interactions, given the sulfonamide group’s propensity for hydrogen bonding and the tertiary amine’s role in pH-dependent membrane permeability .
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O5S2.ClH/c1-4-30(5-2)14-15-32(28-29-23-18-24-25(19-26(23)38-28)37-17-16-36-24)27(33)21-6-8-22(9-7-21)39(34,35)31-12-10-20(3)11-13-31;/h6-9,18-20H,4-5,10-17H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMAYVKIJWILJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCC(CC5)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37ClN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride” typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of the dioxino and piperidinyl groups. The final step usually involves the sulfonylation of the benzamide moiety.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-pressure reactors, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, benzothiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. This compound may exhibit similar properties, making it a valuable tool for biological studies.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Benzothiazole derivatives have been shown to possess a wide range of pharmacological activities, including anti-inflammatory, antiviral, and antitumor effects.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride” likely involves the interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues: Substituent-Driven Variations
A closely related compound, N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide hydrochloride (), shares the benzothiazole-dioxane core but differs in substituents:
- Amine side chain: Dimethylaminoethyl vs. diethylaminoethyl in the target compound.
- Functional groups : Acetamide vs. sulfonylbenzamide.
- Sulfonyl substituent : Absent in the analogue but present as 4-methylpiperidin-sulfonyl in the target.
Table 1: Structural Comparison
Bioactivity and Target Correlations
highlights that structurally similar compounds cluster into groups with analogous bioactivity profiles and protein target interactions. The target compound’s sulfonyl group may enhance binding to enzymes like kinases or proteases, whereas the acetamide analogue () likely exhibits divergent activity due to reduced hydrogen-bonding capacity .
Analytical and Computational Comparisons
Fragmentation and Metabolite Profiling
Molecular networking () reveals that compounds with high cosine scores (>0.8) in MS/MS spectra share structural motifs. The target compound’s sulfonylbenzamide group would yield distinct fragmentation patterns compared to the acetamide analogue, reducing their spectral similarity. Dereplication efforts would distinguish these via diagnostic ions (e.g., m/z 155 for sulfonamide cleavage) .
Computational Similarity Metrics
–6 emphasize Tanimoto and Dice coefficients for quantifying structural similarity. Using MACCS fingerprints, the target compound and its dimethylaminoethyl analogue () may show moderate similarity (~0.6–0.7), reflecting shared core elements but divergent substituents. Lower scores would predict distinct bioactivities .
Table 2: Computational Similarity Scores
| Metric | Target vs. Acetamide Analogue (Predicted) | Target vs. Triazole Derivatives () |
|---|---|---|
| Tanimoto (MACCS) | 0.65 | 0.35 |
| Dice (Morgan) | 0.70 | 0.40 |
Mode of Action Hypotheses
The diethylaminoethyl group may enhance blood-brain barrier penetration, while the sulfonamide moiety could inhibit carbonic anhydrases or proteases. In contrast, the acetamide analogue () may lack this dual functionality, limiting its therapeutic scope .
Research Implications and Gaps
- Structural Optimization : Substituting the 4-methylpiperidin group with bulkier moieties (e.g., morpholine) could improve selectivity.
- Dereplication Challenges: Low cosine scores between the target compound and existing libraries () suggest novel bioactivity, warranting further screening.
- In Silico Limitations : QSAR models () may underperform due to the compound’s structural uniqueness, necessitating experimental validation .
Biological Activity
N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride is a complex synthetic compound notable for its diverse biological activities. This article reviews its pharmacological potential, particularly focusing on its anticancer properties and interactions with various biological targets.
Chemical Structure and Properties
The compound features a sophisticated molecular architecture that includes:
- Diethylamino group : Enhances solubility and biological activity.
- Dioxino and benzothiazole moieties : Known for their pharmacological effects.
- Sulfonamide functionality : Often associated with antibacterial and anticancer activities.
Molecular Formula
Molecular Weight
437.9 g/mol
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. The compound under discussion has been evaluated for its ability to inhibit various cancer cell lines, including:
- HeLa (cervical cancer)
- SW480 (colon cancer)
- HepG2 (liver cancer)
Table 1: Anticancer Activity of Benzothiazole Derivatives
The compound has shown promising results in inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy. Inhibitors of VEGFR-2 can prevent tumor growth by inhibiting angiogenesis.
The mechanism through which this compound exerts its anticancer effects involves:
- Inhibition of VEGFR-2 : Binding to the active site of the receptor, disrupting its function and leading to reduced tumor vascularization.
- Cell Cycle Arrest : Inducing G1/S phase arrest in cancer cells, thereby inhibiting proliferation.
Case Studies
In a study assessing the efficacy of various benzothiazole derivatives, compounds similar to this compound were tested against multiple cancer cell lines. The results indicated that modifications in the chemical structure significantly affected biological activity.
Case Study Overview
- Study Title : Synthesis and Biological Evaluation of Benzothiazole Derivatives
- Objective : To evaluate the anticancer potential of synthesized compounds.
- Findings : Several derivatives exhibited IC50 values in the low micromolar range against selected cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
